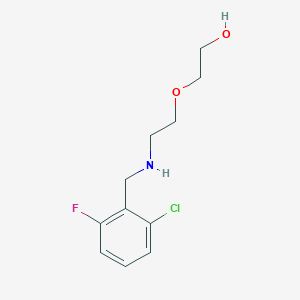
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C11H15ClFNO2. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group substituted with chlorine and fluorine atoms, connected to an aminoethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol
- 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethan-1-ol
- 2-{2-[(2-aminoethyl)amino]ethoxy}ethan-1-ol
Uniqueness
Compared to similar compounds, 2-(2-((2-Chloro-6-fluorobenzyl)amino)ethoxy)ethan-1-ol is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H15ClFNO2/c12-10-2-1-3-11(13)9(10)8-14-4-6-16-7-5-15/h1-3,14-15H,4-8H2 |
InChI Key |
YDTIOEXPFHTIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCOCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


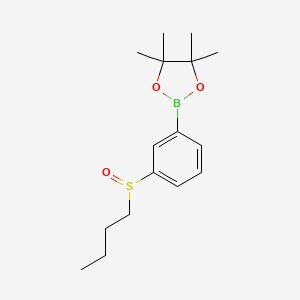
![2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate](/img/structure/B12497718.png)
![(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)

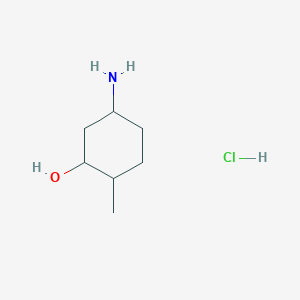
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)
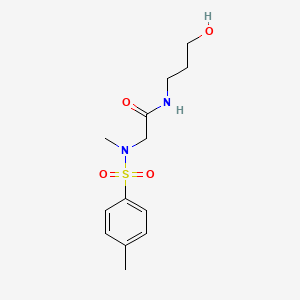
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
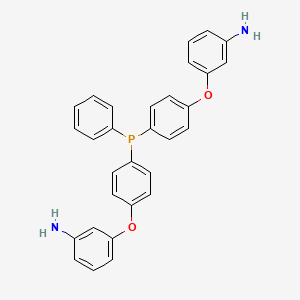
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)

